

# A Comparative Meta-Analysis of Dasabuvir-Based Regimens for Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Dasabuvir |           |  |  |  |
| Cat. No.:            | B7980857  | Get Quote |  |  |  |

This guide provides a comprehensive comparison of **Dasabuvir**-based therapeutic regimens with other direct-acting antivirals (DAAs) for the treatment of chronic Hepatitis C virus (HCV) infection. The data presented is synthesized from multiple meta-analyses and clinical trials to aid researchers, scientists, and drug development professionals in understanding the comparative efficacy and safety of these treatments.

#### **Comparative Efficacy of Dasabuvir-Based Regimens**

**Dasabuvir** is a non-nucleoside NS5B polymerase inhibitor that has been a component of combination therapies for HCV, particularly for genotype 1.[1][2] It is typically administered with other DAAs such as ombitasvir (an NS5A inhibitor), paritaprevir (an NS3/4A protease inhibitor), and ritonavir to enhance pharmacokinetic properties.[3][4] This combination, often referred to as the "3D" regimen, has demonstrated high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12).[5][6]

The efficacy of **Dasabuvir**-containing regimens has been evaluated in numerous clinical trials across different HCV genotypes and patient populations. Pooled analyses and meta-analyses have shown SVR rates exceeding 95% in many studies.[1][7] For instance, a meta-analysis of regimens including paritaprevir/ritonavir, ombitasvir, and **dasabuvir** (PrOD) reported SVR rates of 94-100% in patients with HCV genotype 1a or 1b, both with and without cirrhosis.[6]

The following tables summarize the SVR rates for **Dasabuvir**-based regimens and alternative DAA therapies based on data from published meta-analyses and clinical studies.



Table 1: Sustained Virologic Response (SVR12) Rates for **Dasabuvir**-Containing Regimens in HCV Genotype 1

| Patient<br>Population                          | Treatment<br>Regimen                                        | Treatment<br>Duration | SVR12 Rate<br>(%)       | Key Clinical<br>Trials/Meta-<br>analyses |
|------------------------------------------------|-------------------------------------------------------------|-----------------------|-------------------------|------------------------------------------|
| Genotype 1a<br>(Non-cirrhotic)                 | Ombitasvir/Parita<br>previr/r +<br>Dasabuvir +<br>Ribavirin | 12 weeks              | 97%                     | SAPPHIRE-I[8]                            |
| Ombitasvir/Parita<br>previr/r +<br>Dasabuvir   | 12 weeks                                                    | 90.2%                 | PEARL-IV[9]             |                                          |
| Genotype 1b<br>(Non-cirrhotic)                 | Ombitasvir/Parita<br>previr/r +<br>Dasabuvir                | 12 weeks              | 99%                     | PEARL-III[9]                             |
| Genotype 1 (with Compensated Cirrhosis)        | Ombitasvir/Parita<br>previr/r +<br>Dasabuvir +<br>Ribavirin | 12 or 24 weeks        | 95-100%                 | TURQUOISE-<br>II[1]                      |
| Genotype 1 (HIV-<br>1 Co-infected)             | Ombitasvir/Parita<br>previr/r +<br>Dasabuvir +<br>Ribavirin | 12 or 24 weeks        | 96.3% (pooled estimate) | Meta-analysis of<br>10 studies[7]        |
| Genotype 1<br>(Liver Transplant<br>Recipients) | Ombitasvir/Parita<br>previr/r +<br>Dasabuvir +<br>Ribavirin | 24 weeks              | 97%                     | CORAL-I[3]                               |

Table 2: Comparative SVR12 Rates of Alternative Direct-Acting Antiviral (DAA) Regimens



| Patient<br>Population                                  | Treatment<br>Regimen                                        | Treatment<br>Duration | SVR12 Rate<br>(%) | Key Clinical<br>Trials/Meta-<br>analyses |
|--------------------------------------------------------|-------------------------------------------------------------|-----------------------|-------------------|------------------------------------------|
| Genotype 1<br>(Treatment-<br>Naïve, Non-<br>cirrhotic) | Sofosbuvir/Ledip<br>asvir                                   | 8 or 12 weeks         | 97-99%            | ION-1, ION-3[8]                          |
| Elbasvir/Grazopr<br>evir                               | 12 weeks                                                    | 92-95%                | C-EDGE TN         |                                          |
| Glecaprevir/Pibre<br>ntasvir                           | 8 weeks                                                     | 99%                   | ENDURANCE-1       |                                          |
| Genotype 1<br>(Treatment-<br>Experienced)              | Sofosbuvir/Ledip<br>asvir                                   | 12 or 24 weeks        | 94-99%            | ION-2[8]                                 |
| Genotypes 5 and<br>6                                   | Sofosbuvir + Pegylated- Interferon/Ribavir in               | 12 weeks              | 99.6% (pooled)    | Meta-analysis[5]                         |
| Sofosbuvir/Ledip asvir                                 | 12 weeks                                                    | 99.2% (pooled)        | Meta-analysis[5]  |                                          |
| Adolescents (12-<br>17 years) with<br>GT1 or GT4       | Ombitasvir/Parita<br>previr/r ±<br>Dasabuvir ±<br>Ribavirin | 12 or 24 weeks        | 100%              | DORA (Part 1)<br>[10]                    |
| Sofosbuvir/Ledip<br>asvir                              | 12 weeks                                                    | 98%                   | Study 1116[10]    |                                          |

### **Safety and Tolerability Profile**

**Dasabuvir**-based regimens are generally well-tolerated.[1][3] Common adverse events reported in clinical trials include fatigue, headache, nausea, and insomnia.[3] The addition of ribavirin to the regimen is associated with a higher incidence of adverse events, including



anemia.[11] Serious adverse events are infrequent, with discontinuation rates due to adverse events being low.[1] However, there have been warnings of severe liver injury, hepatic decompensation, and mortality, particularly in patients with advanced liver disease.[6]

#### **Experimental Protocols**

The data presented in this guide are derived from rigorous clinical trials and subsequent metaanalyses. The fundamental experimental design of these studies is outlined below.

#### **General Clinical Trial Methodology**

- Study Design: Most of the pivotal trials were randomized, open-label or double-blind, multicenter studies.[3][11]
- Patient Population: Key inclusion criteria typically involved adults with chronic HCV infection
  of a specific genotype, with or without compensated cirrhosis, and who were either
  treatment-naïve or had failed previous interferon-based therapy.[9] Exclusion criteria often
  included decompensated liver disease, co-infection with Hepatitis B virus or HIV (unless
  specifically studied), and other significant comorbidities.[9]
- Intervention: Patients were assigned to receive a specific DAA regimen for a predefined duration (e.g., 8, 12, or 24 weeks).[3] Dosages for the **Dasabuvir** combination regimen were typically ombitasvir/paritaprevir/ritonavir (25mg/150mg/100mg) once daily and **dasabuvir** (250mg) twice daily, with or without weight-based ribavirin.[12]
- Primary Endpoint: The primary measure of efficacy was the Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as an HCV RNA level below the lower limit of quantification.[5][11]
- Safety Assessments: Safety was monitored through the recording of adverse events, serious adverse events, and laboratory abnormalities throughout the treatment and post-treatment follow-up periods.[11]

## **Visualizing Methodologies and Mechanisms**

To better illustrate the processes and biological pathways discussed, the following diagrams are provided in Graphviz DOT language.





Click to download full resolution via product page

Workflow of a systematic review and meta-analysis of clinical trials.





Click to download full resolution via product page

Mechanism of action of **Dasabuvir** and other DAAs in the HCV life cycle.

#### Conclusion



**Dasabuvir**, as part of a combination regimen with other direct-acting antivirals, has demonstrated high efficacy and a generally favorable safety profile in the treatment of chronic Hepatitis C, particularly for genotype 1.[1][3] Meta-analyses of clinical trials have consistently reported SVR12 rates exceeding 95% across various patient populations, including those with compensated cirrhosis and HIV co-infection.[6][7] While newer, pangenotypic DAA regimens have become available, the data from numerous studies support the continued understanding of **Dasabuvir**-based therapies within the evolving landscape of HCV treatment. The choice of therapy should always be guided by the specific HCV genotype, patient characteristics, and the latest clinical guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dasabuvir (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C | Semantic Scholar [semanticscholar.org]
- 3. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Review with Meta-Analysis: Efficacy and Safety of Direct-Acting Antivirals for Chronic Hepatitis C Genotypes 5 and 6 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-world safety and efficacy of paritaprevir/ritonavir/ombitasvir plus dasabuvir ± ribavirin
  in patients with hepatitis C virus genotype 1 and advanced hepatic fibrosis or compensated
  cirrhosis: a multicenter pooled analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of ombitasvir/paritaprevir/ritonavir, dasabuvir for HCV in HIV/HCV coinfected subjects: a comprehensive analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newer direct-acting antivirals for hepatitis C virus infection: Perspectives for India PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir PMC [pmc.ncbi.nlm.nih.gov]



- 10. Ombitasvir/Paritaprevir/Ritonavir With or Without Dasabuvir and With or Without Ribavirin for Adolescents With HCV Genotype 1 or 4 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of ombitasvir/paritaprevir/ritonavir and dasabuvir with low-dose ribavirin in patients with chronic hepatitis C virus genotype 1a infection without cirrhosis -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of dasabuvir/ombitasvir/paritaprevir/ritonavir for hepatitis C virus in clinical practice: A population-based observational study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Dasabuvir-Based Regimens for Chronic Hepatitis C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7980857#meta-analysis-of-clinical-trials-involving-dasabuvir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com